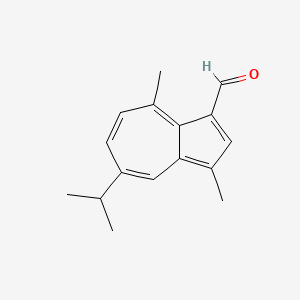
3-bromo-N-cyclopropylbenzamide
Overview
Description
3-Bromo-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a cyclopropyl group attached to the nitrogen atom of the amide group.
Synthetic Routes and Reaction Conditions:
From 3-Bromobenzoic Acid and Cyclopropylamine:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The reaction conditions are optimized for higher yields and purity.
Types of Reactions:
-
Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents: Sodium azide, potassium cyanide.
Major Products: Azide derivatives, nitrile derivatives.
-
Reduction Reactions:
- The compound can be reduced to form the corresponding amine.
Common Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products: 3-Amino-N-cyclopropylbenzamide.
-
Oxidation Reactions:
- Oxidation of the cyclopropyl group can lead to ring-opening and formation of carboxylic acids.
Common Reagents: Potassium permanganate, chromium trioxide.
Major Products: Carboxylic acid derivatives.
Scientific Research Applications
3-Bromo-N-cyclopropylbenzamide has diverse applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving nucleophilic substitution and reduction reactions.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopropylbenzamide is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 3-Bromo-N-pentylbenzamide
- 3-Bromo-N-methylbenzamide
- 3-Bromo-N-phenylbenzamide
Comparison:
- 3-Bromo-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications .
Properties
IUPAC Name |
3-bromo-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOROVSHSRTGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358450 | |
| Record name | 3-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337535-74-7 | |
| Record name | 3-bromo-N-cyclopropylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

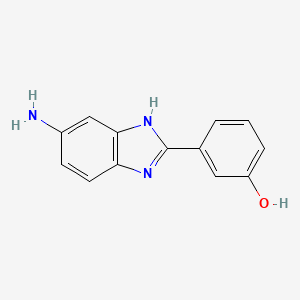
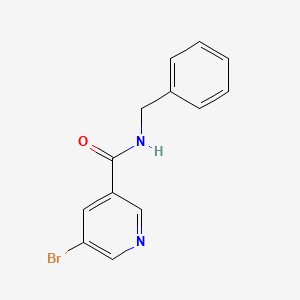

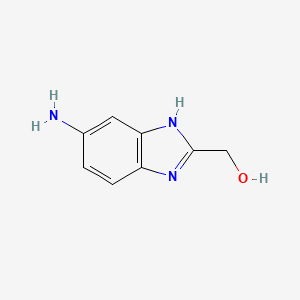
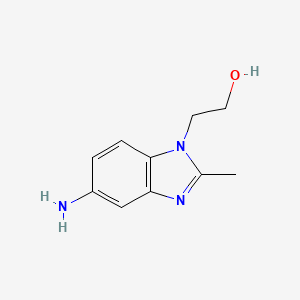
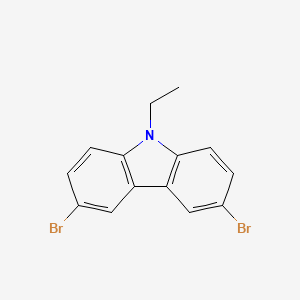
![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)

